molecular formula C16H20N4O B2479907 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one CAS No. 2034409-40-8

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one

Cat. No.: B2479907
CAS No.: 2034409-40-8
M. Wt: 284.363
InChI Key: DDDRXTJOFGGQII-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one is a chemical compound of interest in medicinal and organic chemistry research. Its structure incorporates a 1,2,3-triazole moiety linked to a pyrrolidine ring, a feature known in scientific literature for its utility in constructing diverse compound libraries . The 1,2,3-triazole ring is notably stable to hydrolysis and redox reactions, making it a valuable scaffold in drug discovery efforts . Furthermore, the triazole group can mimic the electronic and spatial properties of an amide bond, allowing it to act as a bioisostere in the design of novel bioactive molecules . The structural components of this compound are found in various pharmacologically active molecules. For instance, pyrrole and triazole-containing structures are investigated for their antibacterial potential against a range of pathogens, highlighting the relevance of such heterocycles in developing new therapeutic agents . The specific arrangement of the o-tolyl propanone moiety suggests potential for interaction with various biological targets. This product is intended for research purposes such as method development, chemical synthesis, and biological screening as a building block or reference standard. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-(2-methylphenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-13-4-2-3-5-14(13)6-7-16(21)19-11-8-15(12-19)20-17-9-10-18-20/h2-5,9-10,15H,6-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDRXTJOFGGQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Pyrrolidine Ring Formation: This can be synthesized via a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The triazole and pyrrolidine rings can be coupled with the tolyl group through a series of substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one would depend on its specific biological target. Generally, compounds with triazole and pyrrolidine rings can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Key Observations :

  • Triazole vs. Ether/Halogen Substituents: The triazole group in the target compound distinguishes it from analogs like 31 (tetrahydrofuran) and 1i (4-bromophenyl).
  • Ortho-Tolyl vs. Para-Substituted Aryl Groups: The o-tolyl group introduces steric hindrance absent in 1i (4-bromophenyl) and 31 (tetrahydrofuran).

Bioactivity and Functional Implications

While direct bioactivity data for the target compound is unavailable, analogs provide insights:

  • EthR Inhibition : Compound 31 demonstrated potent ethionamide-boosting effects by inhibiting EthR, a transcriptional regulator in Mycobacterium tuberculosis. The tetrahydrofuran group likely modulates lipophilicity for bacterial membrane penetration . The target compound’s triazole may offer similar or superior EthR binding due to polar interactions.
  • Kinase Inhibition: Triazole-containing pyrrolidine derivatives are explored as kinase inhibitors. The rigid triazole-pyrrolidine system in the target compound could mimic adenine in ATP-binding pockets, a feature absent in non-heterocyclic analogs like 1i .

Biological Activity

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one is a synthetic organic compound notable for its structural motifs, including a triazole ring, a pyrrolidine ring, and a tolyl group. These features make it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H18N4OC_{15}H_{18}N_{4}O. The compound's structure can be represented as follows:

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The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Compounds containing triazole and pyrrolidine rings often exhibit enzyme inhibition or receptor binding properties. The specific mechanisms include:

  • Enzyme Inhibition : The triazole moiety may interact with enzymes by forming hydrogen bonds or coordinating with metal ions in the active site.
  • Receptor Binding : The pyrrolidine ring can enhance binding affinity to specific receptors, potentially modulating their activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities:

Activity Description
AntimicrobialPotential efficacy against various bacterial strains and fungi.
AnticancerInhibition of tumor cell proliferation in vitro.
Anti-inflammatoryModulation of inflammatory pathways through enzyme inhibition.
AntiviralActivity against specific viral strains through receptor interference.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various triazole derivatives, including those with similar structures to our compound. The results indicated significant antibacterial activity against ESKAPE pathogens, which are known for their resistance to antibiotics. The compound showed an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics like ciprofloxacin .

Anticancer Properties

In vitro studies on related compounds have demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives exhibited IC50 values ranging from 5 µM to 10 µM against human cervical cancer (HeLa) cells and colon adenocarcinoma (Caco-2) cells . These findings suggest that modifications to the triazole or pyrrolidine rings can enhance anticancer efficacy.

Anti-inflammatory Effects

Research into similar compounds has revealed their potential to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process. This inhibition could lead to reduced inflammation and pain relief in various conditions .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Key Features Biological Activity
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(p-tolyl)propan-1-onePara-tolyl groupModerate anticancer activity
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(phenyl)propan-1-onePhenyl groupStrong antimicrobial properties

The positioning of the substituents significantly influences the compound's biological profile.

Q & A

Q. What are the optimal synthetic routes for 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Pyrrolidine Functionalization : Introduce the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 2H-1,2,3-triazol-2-yl-pyrrolidine intermediate.

Ketone Coupling : React the intermediate with o-tolylpropanoic acid derivatives using coupling agents like HOBt/TBTU in anhydrous DMF under inert atmospheres (e.g., N₂) to form the propan-1-one backbone .

  • Yield Optimization :
  • Use high-purity reagents and strictly control moisture (anhydrous solvents, molecular sieves).
  • Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of acid to amine).
  • Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR identifies proton environments (e.g., o-tolyl aromatic protons at δ 7.2–7.4 ppm, pyrrolidine N-CH₂ at δ 3.5–4.0 ppm) and confirms regiochemistry of the triazole ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₉H₂₂N₄O: calculated 322.179 g/mol, observed 322.178 g/mol) .
  • Infrared Spectroscopy (IR) : Detects carbonyl stretching (C=O at ~1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
  • HPLC-PDA : Assesses purity (>98%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., docking studies) and experimental data regarding the compound’s bioactivity?

  • Methodological Answer :
  • Structural Re-evaluation : Validate the compound’s 3D conformation via X-ray crystallography to confirm binding pose discrepancies .
  • Biological Assay Refinement :
  • Use isothermal titration calorimetry (ITC) to measure binding affinity directly.
  • Perform dose-response curves (IC₅₀/EC₅₀) in cell-based assays (e.g., kinase inhibition) to account for membrane permeability or off-target effects .
  • SAR Studies : Synthesize analogs with modified triazole or o-tolyl groups to identify critical pharmacophores .

Q. What strategies are employed to determine the compound’s 3D conformation and its impact on interactions with biological targets?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures of the compound bound to target proteins (e.g., kinases) to identify hydrogen bonds between the triazole N2 and catalytic lysine residues .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of the pyrrolidine ring’s chair conformation in hydrophobic pockets .
  • NOESY NMR : Detect through-space correlations (e.g., between o-tolyl methyl and pyrrolidine protons) to validate solution-state conformation .

Q. How can researchers optimize the compound’s selectivity for specific biological targets while minimizing off-target effects?

  • Methodological Answer :
  • Functional Group Modifications :
Modification Impact on Selectivity
Replace o-tolyl with p-fluorophenylEnhances affinity for serotonin receptors
Methylate triazole N1Reduces off-target kinase binding
  • Pharmacological Profiling : Screen against panels of 100+ targets (e.g., CEREP BioPrint®) to identify selectivity clusters .
  • Prodrug Design : Introduce ester prodrug moieties to improve tissue-specific activation .

Data Contradiction Analysis

Q. How should researchers address inconsistent in vitro vs. in vivo efficacy data for this compound?

  • Methodological Answer :
  • Pharmacokinetic Studies : Measure plasma half-life (t₁/₂) and bioavailability in rodent models to identify metabolic instability (e.g., CYP450-mediated oxidation of the triazole ring) .
  • Metabolite Identification : Use LC-MS/MS to detect major metabolites (e.g., hydroxylated pyrrolidine derivatives) that may lack activity .
  • Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance in vivo retention .

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